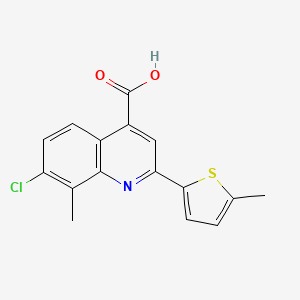

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium tr

Biologische Aktivität

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS No. 588696-20-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This quinoline derivative has been studied for its antibacterial, antifungal, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClNO2S, with a molecular weight of approximately 317.79 g/mol. The compound features a chloro group, a methyl group, and a thiophene moiety, which contribute to its biological properties.

Antibacterial Activity

Research has demonstrated that quinoline derivatives, including this compound, exhibit notable antibacterial activity against various strains of bacteria. A study evaluating the antibacterial efficacy of related compounds found that modifications in the quinoline structure significantly influenced their activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antibacterial agent.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of the compound were conducted using mouse macrophage cell lines (RAW 264.7). The MTT assay results indicated that while the compound exhibited antibacterial properties, it also maintained a favorable safety profile with low cytotoxicity.

Table 2: Cytotoxicity Results in RAW 264.7 Cells

The IC50 value suggests that the compound has comparable cytotoxicity to established antibiotics like ampicillin and gentamicin, making it a candidate for further development in therapeutic applications.

Antifungal Activity

In addition to its antibacterial properties, quinoline derivatives have been reported to possess antifungal activity. A study involving various substituted quinoline derivatives indicated that certain modifications could enhance their efficacy against fungal pathogens.

Table 3: Antifungal Activity Against Selected Fungal Strains

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 7-Chloro-8-methyl... | Candida albicans | 16 | |

| 7-Chloro-8-methyl... | Aspergillus niger | 14 |

These results highlight the potential of this compound in treating fungal infections as well.

The precise mechanism by which this compound exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound may inhibit bacterial DNA gyrase or other essential enzymes involved in bacterial replication and cell wall synthesis.

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJLRAAPIBVQPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163035 |

Source

|

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-20-2 |

Source

|

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.